2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid
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Description
“2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid” is an organic compound with the CAS Number: 848290-15-3 . It has a molecular weight of 337.15 and is typically available in powder form . The IUPAC name for this compound is 5-{[(2-amino-2-oxoethyl)amino]sulfonyl}-2-bromobenzoic acid .
Molecular Structure Analysis
The InChI code for “2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid” is1S/C9H9BrN2O5S/c10-7-2-1-5(3-6(7)9(14)15)18(16,17)12-4-8(11)13/h1-3,12H,4H2,(H2,11,13)(H,14,15)
. This code provides a detailed representation of the molecule’s structure. Physical And Chemical Properties Analysis
“2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid” is a powder with a melting point of 183-184°C . It is typically stored at room temperature .Scientific Research Applications
Anticonvulsant Activities
- Study 1: Research on 3-substituted 1,2-benzisoxazole derivatives, similar in structure to 2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid, indicated notable anticonvulsant activities in mice. These findings suggest potential applications in epilepsy treatment (Uno et al., 1979).
Organic Synthesis and Catalysis
- Study 2: Novel biological-based nano organo solid acids with urea moiety, including derivatives of carbamoylsulfamic acid, were synthesized and characterized. Their catalytic applications in organic synthesis highlight their potential in green chemistry and industrial applications (Zolfigol et al., 2015).
Corrosion Inhibition
- Study 3: Research on corrosion control in oil wells used compounds like sulfamic acid, which is structurally related to 2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid. These compounds serve as corrosion inhibitors, demonstrating their significance in industrial applications (Migahed et al., 2016).
Synthesis of Benzimidazoles
- Study 4: A study on the synthesis of benzimidazoles using sulfonamide-derived compounds showcases the utility of similar compounds in synthesizing pharmaceutically relevant structures (Das Sharma et al., 2007).
Pharmaceutical Intermediates
- Study 5: The synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, an intermediate in manufacturing therapeutic SGLT2 inhibitors, illustrates the role of similar bromo and benzoic acid derivatives in drug development (Zhang et al., 2022).
properties
IUPAC Name |
5-[(2-amino-2-oxoethyl)sulfamoyl]-2-bromobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O5S/c10-7-2-1-5(3-6(7)9(14)15)18(16,17)12-4-8(11)13/h1-3,12H,4H2,(H2,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIGBOLOYTWFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(=O)N)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid |
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